3-(4-(2-Nitro-ethyl)-phenoxy)-pyridine
Description
3-(4-(2-Nitro-ethyl)-phenoxy)-pyridine is a pyridine derivative featuring a phenoxy group substituted at the 3-position of the pyridine ring and a 2-nitroethyl substituent on the para-position of the phenyl ring. This compound is of interest due to its structural complexity, which combines aromatic rings, ether linkages, and nitroalkyl groups.
Properties
Molecular Formula |
C13H12N2O3 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
3-[4-(2-nitroethyl)phenoxy]pyridine |
InChI |
InChI=1S/C13H12N2O3/c16-15(17)9-7-11-3-5-12(6-4-11)18-13-2-1-8-14-10-13/h1-6,8,10H,7,9H2 |
InChI Key |
LLUIHJPVOGRNEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)CC[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues include:
- 3-Nitro-2-phenoxypyridine (): A pyridine derivative with a nitro group at the 3-position and a phenoxy group at the 2-position.
- 3-Nitro-2-(4-methylphenoxy)pyridine (): Similar to the above but with a methyl group on the phenyl ring.
- Q13 (): A hexahydroquinoline derivative with nitro (-NO₂), methoxy (-OMe), and chloro (-Cl) substituents.
Key Structural Differences :
- Nitro Positioning: In 3-(4-(2-Nitro-ethyl)-phenoxy)-pyridine, the nitro group is part of an ethyl chain, whereas in 3-nitro-2-phenoxypyridine, it is directly attached to the pyridine ring. This difference impacts electronic effects (e.g., conjugation) and steric bulk.
- Substituent Flexibility : The ethyl linker in the target compound introduces greater conformational flexibility compared to rigid nitro-aromatic analogues.
Comparison with Analogues :
Yield Factors :
- Steric hindrance from the ethyl group in the target compound may reduce yields compared to simpler nitro-aromatic derivatives.
- Solvent choice (e.g., ethanol, acetonitrile) and catalysts (e.g., piperidine) influence reaction efficiency .
Physicochemical Properties
Melting Points and Solubility
Trends :
- Nitro groups generally increase melting points due to dipole interactions (e.g., Q13 at 259–261°C vs. methyl-substituted Q12 at 288–292°C) .
- The ethyl group in the target compound may reduce crystallinity compared to planar nitro-aromatic analogues.
Spectroscopic Data
- IR Spectroscopy :
- ¹H NMR: Aromatic protons in 3-nitro-2-phenoxypyridine resonate at δ 7.18–7.79 ppm , while the ethyl group in the target compound would show signals near δ 1.5–2.5 ppm (CH₂) and δ 4.5–5.0 ppm (NO₂-CH₂).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
